[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
Brand Name: Vulcanchem
CAS No.: 114682-36-9
VCID: VC20851633
InChI: InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Molecular Formula: C34H27BrO9
Molecular Weight: 659.5 g/mol

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

CAS No.: 114682-36-9

Cat. No.: VC20851633

Molecular Formula: C34H27BrO9

Molecular Weight: 659.5 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate - 114682-36-9

Specification

CAS No. 114682-36-9
Molecular Formula C34H27BrO9
Molecular Weight 659.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
Standard InChI Key WISFGQOOKBVKPD-CMPUJJQDSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Introduction

Synthesis and Chemical Reactivity

The synthesis of compounds with similar structures often involves protecting groups and selective deprotection steps. For instance, the synthesis of [(2R,3R,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxy-tetrahydropyran-2-yl]methyl benzoate (a related compound without the bromo and carbamoyloxy groups) typically starts with D-glucopyranose derivatives . The introduction of benzoyloxy groups is common in carbohydrate chemistry to protect hydroxyl groups during synthesis.

The chemical reactivity of [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl benzoate would be influenced by its functional groups, including the benzoyloxy groups, the bromo group, and the carbamoyloxy group. These groups can participate in various chemical reactions, such as nucleophilic substitutions or hydrolysis reactions.

Biological Activity

While specific biological activity data for [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl benzoate are not readily available, compounds with similar structures and functional groups may exhibit interesting biological properties. For example, compounds with benzoyloxy groups are often used in glycosylation reactions and may have applications in carbohydrate chemistry related to biological systems .

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